

# A Technical Guide to Celecoxib-d7: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Celecoxib-d7**, the deuterated analog of the selective COX-2 inhibitor, Celecoxib. It covers the fundamental chemical and physical properties, mechanism of action, and key experimental protocols relevant to its application in research and development.

### Introduction

Celecoxib-d7 is a stable, isotopically labeled form of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] In Celecoxib-d7, seven hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry. Its primary application is as an internal standard for the highly accurate quantification of Celecoxib in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The parent compound, Celecoxib, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which provides it with potent anti-inflammatory and analgesic properties.[3][4]

### **Chemical Structure and Identification**

**Celecoxib-d7** retains the core structure of Celecoxib, a diaryl-substituted pyrazole, with deuterium labeling on the p-tolyl group.[5][6] Specifically, the methyl group is trideuteriomethyl, and four hydrogen atoms on the phenyl ring are substituted with deuterium.[2][5]



Table 1: Chemical Identifiers for Celecoxib-d7

| Identifier        | Value   |  |
|-------------------|---|--|
| IUPAC Name        | 4-[5-[2,3,5,6-tetradeuterio-4-<br>(trideuteriomethyl)phenyl]-3-<br>(trifluoromethyl)pyrazol-1-<br>yl]benzenesulfonamide[5][7] |  |
| CAS Number        | 544686-21-7[1][2][5]  |  |
| Molecular Formula | C <sub>17</sub> H <sub>7</sub> D <sub>7</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S[2][8][9]                         |  |
| Synonyms          | SC 58635-d7[1]  |  |
| InChI Key         | RZEKVGVHFLEQIL-AAYPNNLASA-N[2]  |  |

## **Physicochemical Properties**

The physical and chemical properties of **Celecoxib-d7** are nearly identical to those of Celecoxib, with a slight increase in molecular weight due to the deuterium atoms.

Table 2: Physicochemical Data for Celecoxib-d7

| Property             | Value                                 | Source    |
|----------------------|---------------------------------------|-----------|
| Molecular Weight     | 388.42 g/mol                          | [1][8][9] |
| Exact Mass           | 388.11981958 Da                       | [5]       |
| Appearance           | Solid, Off-white to gray powder       | [1][10]   |
| Boiling Point        | 529.0 ± 60.0 °C at 760 mmHg           | [10]      |
| LogP                 | 4.21                                  | [10]      |
| Storage (Powder)     | -20°C for up to 3 years               | [1]       |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1]       |

Table 3: Solubility of Celecoxib-d7



| Solvent         | Solubility        | Source |
|-----------------|-------------------|--------|
| DMSO            | ≥ 76 mg/mL        | [1][2] |
| Ethanol         | ≥ 33 mg/mL        | [1][2] |
| Aqueous Buffers | Sparingly soluble | [11]   |

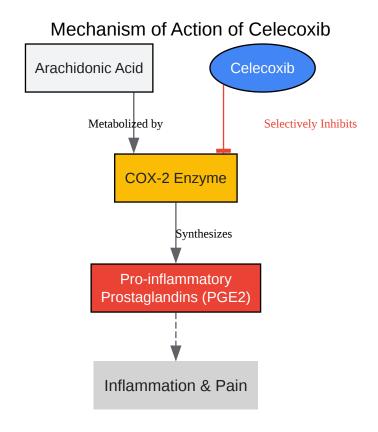
## **Mechanism of Action (Celecoxib)**

**Celecoxib-d7** functions as an analytical standard, while the biological activity resides with its parent compound, Celecoxib. The mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][12]

COX enzymes convert arachidonic acid into prostaglandins.[13] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[3] In contrast, the COX-2 isoform is induced during inflammation and is primarily responsible for synthesizing the prostaglandins that mediate pain and inflammation.[3] [12]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[3]





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Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

# Experimental Protocols Quantification by LC-MS/MS

**Celecoxib-d7** is the preferred internal standard for quantifying Celecoxib in biological samples. The following is a representative protocol.

Objective: To determine the concentration of Celecoxib in human plasma using a validated LC-MS/MS assay with **Celecoxib-d7** as an internal standard.

### Methodology:

- · Sample Preparation:
  - Thaw human plasma samples and vortex.



- To a 300 μL aliquot of plasma, add a known concentration of Celecoxib-d7 solution (internal standard).
- Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Strata-X) to remove proteins and other interfering substances.[14]
- Wash the cartridge and elute the analyte and internal standard.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- Chromatographic Conditions:
  - LC System: High-performance liquid chromatography (HPLC) system.
  - Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18).[14]
  - Mobile Phase: A gradient or isocratic mixture, such as Methanol: 5 mM Formic Acid (95:5 v/v).[14]
  - Flow Rate: Optimized for separation, typically 0.5-1.0 mL/min.
  - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
  - Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
  - Ionization Mode: Negative Electrospray Ionization (ESI-).[14]
  - Detection: Multiple Reaction Monitoring (MRM).
    - Celecoxib Transition (example): m/z 380.0 → 315.9[14]
    - Celecoxib-d7 Transition (example): m/z 387.0 → 323.0[14]
  - Data Analysis: The concentration of Celecoxib is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.



# LC-MS/MS Bioanalytical Workflow Biological Sample (e.g., Plasma) Spike with Celecoxib-d7 (Internal Standard) Sample Cleanup (Solid-Phase Extraction) LC Separation (C18 Column) Tandem Mass Spec Detection (MRM) Data Analysis (Ratio of Analyte to IS)

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Caption: A typical workflow for quantifying Celecoxib using Celecoxib-d7.

### **Preparation of Stock Solutions**

Due to its poor aqueous solubility, **Celecoxib-d7** requires a specific procedure for preparing solutions.

Primary Stock Solution (in Organic Solvent):



- Accurately weigh the required amount of Celecoxib-d7 solid powder.
- Dissolve the powder in an appropriate organic solvent such as DMSO or Ethanol to a high concentration (e.g., 76 mg/mL in DMSO).[1][2] Purge the solvent with an inert gas before use.[11]
- Vortex thoroughly to ensure complete dissolution. This solution can be stored at -80°C for up to 6 months.[1]
- Working Solutions (for Aqueous Buffers):
  - For assays requiring an aqueous buffer, first dissolve the compound in an organic solvent like ethanol.[11]
  - Then, dilute this solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.[11]
  - Note: Aqueous solutions should be prepared fresh and not stored for more than one day due to the compound's limited stability and solubility in aqueous media.[11]

### Conclusion

**Celecoxib-d7** is an essential analytical tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its chemical and physical properties are virtually identical to the parent drug, allowing it to accurately mimic the behavior of Celecoxib during sample extraction and analysis. The mass shift provided by the seven deuterium atoms enables precise and reliable quantification via mass spectrometry, making it the gold standard for pharmacokinetic, bioequivalence, and metabolic studies of Celecoxib.

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